1-[4-(3-Oxobutyl)phenyl]butan-1-one
Description
Contextualization of the Chemical Compound's Structural Class in Organic Synthesis
The defining feature of 1-[4-(3-Oxobutyl)phenyl]butan-1-one is the 1,4-dicarbonyl motif, where two carbonyl groups (C=O) are separated by two carbon atoms. libretexts.org This structural feature is of considerable interest to organic chemists due to the intrinsic mismatch in the polarity of the carbonyl groups, making their synthesis a notable challenge. organic-chemistry.org These compounds serve as crucial intermediates in the synthesis of various five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. organic-chemistry.orgblogspot.com The ability to construct these heterocyclic rings is fundamental in medicinal chemistry and materials science. Furthermore, the 1,4-dicarbonyl unit can facilitate intramolecular aldol (B89426) reactions, leading to the formation of cyclic products, often with a high degree of stereoselectivity. libretexts.org
Overview of Research Trajectories Pertaining to Dicarbonyl-Phenyl Systems
Research into dicarbonyl-phenyl systems, a category that includes this compound, is multifaceted. A significant area of investigation is the development of novel synthetic methodologies that are efficient, selective, and environmentally benign. organic-chemistry.org The presence of a phenyl ring introduces electronic effects that can influence the reactivity of the dicarbonyl system, a factor that is often exploited in catalyst design and reaction optimization.
Another research trajectory focuses on the application of these systems in materials science. The rigid phenyl linker combined with reactive carbonyl groups makes them potential building blocks for polymers and other materials with specific electronic or photophysical properties. For instance, related diketone structures are precursors to a wide array of compounds, including those with applications as polymerization regulators and corrosion inhibitors. chemicalbook.com
Historical Development of Synthetic Methodologies Relevant to the Chemical Compound
The synthesis of 1,4-dicarbonyl compounds has been a long-standing challenge in organic chemistry. organic-chemistry.org One of the earliest and most fundamental methods for introducing acyl groups to an aromatic ring is the Friedel-Crafts acylation , first reported in 1877 by Charles Friedel and James Crafts. byjus.com This reaction typically involves the use of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride, to append an acyl group to a benzene (B151609) ring. organic-chemistry.orgbyjus.com In the context of this compound, a two-fold Friedel-Crafts acylation of benzene could be a plausible, though potentially challenging, synthetic route.
Over the decades, numerous other methods have been developed to overcome the limitations of classical approaches. The Stetter reaction , discovered by Hermann Stetter in 1973, provides a powerful method for the synthesis of 1,4-dicarbonyl compounds through the coupling of an aldehyde with an α,β-unsaturated carbonyl compound, catalyzed by a nucleophile like a thiazolium salt. blogspot.com More recent advancements have focused on transition metal-catalyzed reactions and photoredox catalysis to construct the 1,4-dicarbonyl framework with greater efficiency and functional group tolerance. organic-chemistry.orgnih.gov These modern methods often allow for the synthesis of unsymmetrical 1,4-dicarbonyl compounds, which can be challenging to access via traditional routes. nih.gov
Interactive Data Tables
To provide context for the properties and synthesis of the target compound, the following tables summarize data for related molecules and general synthetic methods.
Table 1: Properties of Related Phenyl Dicarbonyl and Diketone Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
|---|---|---|---|---|
| 1-Phenyl-1,4-pentanedione | 583-05-1 | C₁₁H₁₂O₂ | 176.21 | Acyclic 1,4-diketone. nih.gov |
| 1,4-Benzoquinone | 106-51-4 | C₆H₄O₂ | 108.096 | Cyclic diketone, yellow solid. wikipedia.org |
| 1,4-Naphthoquinone | 130-15-4 | C₁₀H₆O₂ | 158.15 | Yellow crystalline solid, used in dye synthesis. chemicalbook.com |
Table 2: Summary of General Synthetic Methodologies for 1,4-Dicarbonyl Compounds
| Synthetic Method | Description | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce acyl groups onto an aromatic ring. organic-chemistry.orgbyjus.com | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Well-established, good for mono-acylation. organic-chemistry.org |
| Stetter Reaction | Nucleophilic-catalyzed addition of an aldehyde to a Michael acceptor. blogspot.com | Aldehyde, α,β-unsaturated ketone, thiazolium salt/N-heterocyclic carbene. blogspot.com | Forms C-C bonds under mild conditions. blogspot.com |
| Oxidative Coupling | Coupling of enolates or silyl (B83357) enol ethers with various partners. | Transition metal catalysts (e.g., Co, Pd), oxidants. organic-chemistry.org | High functional group tolerance. organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59377-11-6 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[4-(3-oxobutyl)phenyl]butan-1-one |
InChI |
InChI=1S/C14H18O2/c1-3-4-14(16)13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3 |
InChI Key |
YRHRRPITRSENGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 1 4 3 Oxobutyl Phenyl Butan 1 One and Analogues
Strategic Design for Selective Carbon-Carbon Bond Formation in the Butanone Moieties
The construction of the two butanone side chains attached to the central phenyl ring is a critical aspect of synthesizing 1-[4-(3-Oxobutyl)phenyl]butan-1-one. The formation of these carbon-carbon bonds must be strategic to ensure high yields and avoid unwanted side reactions.
A primary approach involves Friedel-Crafts acylation , a classic method for attaching acyl groups to an aromatic ring. sigmaaldrich.comstudymind.co.uk In this context, benzene (B151609) could be diacylated using a suitable butanoyl derivative, such as butanoyl chloride or butyric anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org However, a significant challenge in this direct approach is controlling the regioselectivity to achieve the desired 1,4- (para) substitution pattern and preventing polyacylation. The acyl group introduced in the first acylation step is deactivating, which inherently directs the second acylation to the meta position, making the direct synthesis of the 1,4-isomer difficult.
Alternative strategies often involve building the side chains from precursors already attached to the phenyl ring. For instance, a 1,4-dihalogenated benzene could serve as a starting scaffold. Coupling reactions, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents) with appropriate electrophiles, can then be used to construct the butanone chains.
Another strategy leverages the reactivity of α-boryl carbanions. An alkoxide-promoted method for synthesizing ketones from esters and benzyldiboronates demonstrates a modern approach to C-C bond formation that is tolerant of various functional groups. This pathway proceeds through a reactive α-boryl carbanion intermediate, which is responsible for the key C-C bond-forming event.
Regioselective Functionalization of the Phenyl Ring and Side Chains
Achieving the specific 1,4-disubstitution pattern on the phenyl ring is a central challenge. The regioselectivity of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already present on the ring.
As mentioned, direct diacylation of benzene via the Friedel-Crafts reaction is problematic for achieving 1,4-substitution because the first acyl group deactivates the ring and directs subsequent substitutions to the meta-position. libretexts.orgyoutube.com To overcome this, a multi-step approach is often necessary:
Introduction of an Ortho-, Para-Directing Group : The synthesis can begin with a monosubstituted benzene bearing an activating, ortho-, para-directing group. This group guides the first butanoyl chain to the para position.
Modification or Replacement of the Directing Group : After the first acylation, the initial directing group can be modified or replaced to facilitate the introduction of the second chain at the desired location.
Using Pre-functionalized Scaffolds : Starting with a 1,4-disubstituted benzene derivative (e.g., 1,4-dibromobenzene or terephthaloyl chloride) ensures the correct regiochemistry from the outset. Subsequent reactions then build the butanone moieties.
Modern Catalytic Approaches in the Synthesis of Related Ketone Structures
The synthesis of ketone structures, including dicarbonyl compounds like the target molecule, has been significantly advanced by modern catalytic methods. These approaches offer higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly palladium, nickel, and rhodium, are pivotal in modern organic synthesis for forming C-C bonds. mdpi.com
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions. The Suzuki-Miyaura coupling, for example, can be adapted to synthesize ketones. rsc.org More direct methods include the palladium-catalyzed synthesis of diaryl ketones from aryl halides and aldehydes via C-H bond activation, a process where a picolinamide ligand plays a crucial role. acs.orgacs.org Another innovative approach involves the carbonylative Suzuki–Miyaura reaction, where carbon monoxide (CO) is generated in situ from a safe carbonyl surrogate like BrCF₂CO₂Et, enabling the synthesis of a wide array of diaryl ketones. rsc.org
Nickel-Catalyzed Reactions : Nickel catalysts provide a cost-effective alternative to palladium for C-C bond formation. A nickel-catalyzed strategy has been developed for the synthesis of 1,5-diketones from renewable sources like ethanol and methanol through a dehydrogenation and C-C coupling pathway. chemistryviews.org
Rhodium and Ruthenium Catalysis : Rhodium and ruthenium catalysts have also been employed in the synthesis of 1,5-diketones through various mechanisms, including the alkylation of cyclopropanols. organic-chemistry.org
Below is a table summarizing some modern transition metal-catalyzed approaches for ketone synthesis.
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium/Picolinamide | Aryl Halides + Aldehydes | Diaryl Ketones | Proceeds via C-H bond activation; high functional group tolerance. acs.orgacs.org |
| PdCl₂(dppf) | Arylboronic Acid + Iodoarene | Diaryl Ketones | Carbonylative Suzuki–Miyaura reaction with in situ CO generation. rsc.org |
| Ni(OAc)₂·4H₂O / 1,10-phenanthroline | Ketones + Ethanol/Methanol | 1,5-Diketones | Utilizes renewable C1/C2 building blocks via a borrowing hydrogen pathway. chemistryviews.org |
| Ruthenium Catalyst | Cyclopropanols + Sulfoxonium Ylides | 1,5-Diketones | Involves C-C bond activation and carbene migratory insertion. organic-chemistry.org |
Organocatalytic Applications in Ketone Synthesis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a green alternative to metal-based catalysts. For dicarbonyl compounds, organocatalysis is particularly effective.
Enantioselective Michael addition reactions, catalyzed by chiral organocatalysts like prolinol derivatives (e.g., the Jørgensen–Hayashi catalyst), are highly effective for synthesizing 1,5-dicarbonyl compounds with excellent stereocontrol. beilstein-journals.orgnih.gov These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysis has also been successfully applied to the kinetic resolution of racemic 1,5-dicarbonyl compounds through a retro-Michael reaction, allowing for the separation of enantiomers under mild conditions. beilstein-journals.orgnih.gov
Novel Reaction Pathways and Methodologies for Dicarbonyl Compounds
The synthesis of 1,5-dicarbonyl compounds, which share a structural relationship with this compound, has been a focus of methodological innovation. These compounds are valuable intermediates in the synthesis of various heterocycles like pyridines. nih.gov
One-pot synthetic strategies are highly desirable for their efficiency. A transition-metal-free, one-pot method for synthesizing substituted 1,3,5-triaryl-1,5-diketones involves a Claisen-Schmidt condensation followed by a Michael addition reaction. nih.gov This approach is noted for its high yields, short reaction times, and environmental friendliness. nih.gov
Photochemistry offers another avenue for novel reaction pathways. A visible-light-mediated De Mayo reaction between 1,3-diketones and styrenes proceeds via a [2+2] cycloaddition to produce 1,5-diketones. rsc.orgresearchgate.net This method has been successfully applied to a range of substituted styrenes and ketones. rsc.org
The table below highlights some novel synthetic routes for 1,5-dicarbonyl structures.
| Method | Key Steps | Catalyst/Conditions | Advantages |
| One-Pot Synthesis | Claisen-Schmidt Condensation & Michael Addition | Base-catalyzed, transition-metal-free | High yield, cost-effective, environmentally friendly. nih.gov |
| De Mayo Reaction | Visible-light [2+2] Cycloaddition & Ring Opening | Ir(III)-photocatalyst / Visible Light | Access to complex 1,5-diketones and 1,5-ketoesters. rsc.orgresearchgate.net |
| α-Arylation of Ketones | Michael Addition | Organocatalysts (e.g., Jørgensen-Hayashi catalyst) | High enantioselectivity for chiral 1,5-dicarbonyls. beilstein-journals.org |
| C-C Coupling with Alcohols | Dehydrogenation & C-C Coupling | Nickel Catalyst | Utilizes renewable ethanol and methanol as building blocks. chemistryviews.org |
Principles of Atom Economy and Sustainability in Synthetic Route Planning
The principles of green chemistry, particularly atom economy, are crucial in modern synthetic planning. jocpr.comsustainability-directory.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org
When designing a synthesis for this compound, reactions with high atom economy are preferred.
Addition and Cycloaddition Reactions : These reactions, such as the Diels-Alder or [2+2] cycloadditions, are inherently atom-economical as all atoms from the reactants are incorporated into the product. jocpr.com
Catalytic Reactions : Using catalysts, whether transition metals or organocatalysts, is more sustainable than using stoichiometric reagents, which generate significant waste. jocpr.com Catalytic hydrogenation, for example, is a highly atom-economical reduction method compared to using stoichiometric metal hydrides.
C-H Activation : Direct C-H activation/functionalization pathways are highly atom-economical as they avoid the need for pre-installing leaving groups on the substrate, thus reducing the number of synthetic steps and the amount of waste generated. acs.org
In contrast, classical reactions like the Wittig reaction or substitutions involving leaving groups tend to have poor atom economy because significant portions of the reagents become byproducts. wikipedia.org A sustainable synthetic plan for the target molecule would prioritize catalytic C-H functionalization and addition reactions over multi-step sequences involving stoichiometric protecting groups and reagents. sustainability-directory.comthieme-connect.com
Derivatization Strategies for Structural Modification of the Chemical Compound
The chemical structure of this compound offers several sites for derivatization, allowing for the systematic modification of its properties. The presence of two ketone carbonyl groups and an aromatic ring provides opportunities for a variety of chemical transformations. These modifications can be used to explore structure-activity relationships in medicinal chemistry or to develop new materials with tailored properties.
One of the primary sites for derivatization is the ketone functional groups. Ketones can undergo a wide range of reactions, including reduction, reductive amination, and reactions with organometallic reagents.
Reduction of the Carbonyl Groups:
The two ketone groups can be selectively or fully reduced to the corresponding alcohols. The choice of reducing agent can influence the outcome. For example, sodium borohydride (NaBH₄) is a mild reducing agent that can reduce ketones to secondary alcohols. The reduction of one or both ketone groups would lead to the formation of 1-[4-(3-hydroxybutyl)phenyl]butan-1-ol or related mono-reduced products. The relative reactivity of the two ketones could potentially allow for selective reduction under carefully controlled conditions.
Reductive Amination:
Reductive amination is a powerful method for converting ketones into amines. This two-step process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy can be used to introduce a wide variety of primary or secondary amine functionalities into the molecule, significantly altering its polarity and basicity. The use of different amines in the reductive amination step allows for the generation of a diverse library of derivatives.
Reaction with Organometallic Reagents:
Grignard reagents and organolithium compounds can add to the carbonyl groups to form tertiary alcohols. This reaction allows for the introduction of new carbon-carbon bonds and can be used to append various alkyl, aryl, or other organic moieties to the core structure. The reaction can be directed to one or both ketone groups, depending on the stoichiometry of the organometallic reagent and the reaction conditions.
Derivatization of the Aromatic Ring:
The phenyl ring is another site for modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, can be used to introduce substituents onto the ring. The existing acyl groups are deactivating and meta-directing, which would influence the position of the incoming electrophile. These modifications can alter the electronic properties and steric profile of the molecule.
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product(s) |
| Reduction | NaBH₄, Methanol | Ketone(s) | 1-[4-(3-Hydroxybutyl)phenyl]butan-1-ol |
| Reductive Amination | R-NH₂, NaBH₃CN | Ketone(s) | N-substituted amino derivatives |
| Grignard Reaction | R-MgBr, THF | Ketone(s) | Tertiary alcohol derivatives |
| Nitration | HNO₃, H₂SO₄ | Aromatic Ring | Nitro-substituted derivatives |
| Halogenation | Br₂, FeBr₃ | Aromatic Ring | Bromo-substituted derivatives |
The derivatization strategies outlined above provide a versatile toolkit for the structural modification of this compound. The resulting analogues can be used to systematically probe the influence of different structural features on the compound's properties and potential applications.
Sophisticated Structural Elucidation and Characterization Techniques
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 1-[4-(3-Oxobutyl)phenyl]butan-1-one, a suite of NMR experiments is required for unambiguous assignment of all proton and carbon signals.
The structural backbone of this compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aromatic protons on the central phenyl ring would appear as a characteristic AA'BB' system of two doublets. The two butanone side chains are chemically equivalent and would show signals for the ethyl group adjacent to the phenyl ring and the methyl group at the end of the other chain, as well as the methylene (B1212753) protons in between.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the two different carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the side chains. The chemical shifts are indicative of the electronic environment of each carbon.
2D NMR: To definitively link the proton and carbon signals and establish connectivity, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would confirm the CH2-CH3 and CH2-CH2 connectivities within the butyl and oxobutyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and carbonyl groups. For instance, it would show a correlation from the methylene protons adjacent to the phenyl ring to the aromatic carbons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which helps in determining the molecule's preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is predicted and may vary from experimental values.
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | - | 199.5 | H-2, H-8 |
| 2 | 2.95 (t) | 38.0 | C-1, C-3, C-4, C-8 |
| 3 | 1.75 (sextet) | 17.5 | C-1, C-2, C-4 |
| 4 | 0.95 (t) | 13.8 | C-2, C-3 |
| 5 | - | 135.0 | H-8 |
| 6 | - | 143.0 | H-9 |
| 7, 7' | 7.90 (d) | 128.5 | C-5, C-9, C-1 |
| 8, 8' | 7.30 (d) | 128.0 | C-6, C-7 |
| 9 | 2.90 (t) | 29.8 | C-6, C-7, C-10 |
| 10 | 2.75 (t) | 45.5 | C-9, C-11, C-12 |
| 11 | - | 208.0 | H-10, H-12 |
While solution NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) can give detailed information about the molecule's structure in its crystalline form. researchgate.net This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available. researchgate.net For this compound, ssNMR could be used to:
Identify the presence of different polymorphs (different crystalline forms of the same compound).
Determine the number of crystallographically independent molecules in the unit cell.
Provide insights into the local environment and packing of the molecules in the solid state.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. nih.gov The observed chemical shifts could then be compared to those predicted by computational methods to refine the crystal structure. nih.gov
The side chains in this compound possess rotational freedom, and the entire molecule can undergo conformational changes. Dynamic NMR (DNMR) spectroscopy is a technique used to study these motions. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.
For this molecule, DNMR could be used to study the rotation around the single bonds, such as the bond connecting the phenyl ring to the butan-1-one side chain. At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rotation becomes faster, and the signals coalesce into a single, averaged signal. By analyzing the line shapes at different temperatures, the energy barrier for this rotation could be calculated, providing valuable information about the molecule's flexibility and conformational preferences. elsevierpure.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₄H₁₈O₂), the calculated exact mass would be determined with high accuracy (typically to within 5 ppm). This allows for the unambiguous confirmation of the molecular formula.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum (e.g., from an MS/MS experiment), the structural components of the molecule can be confirmed. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage adjacent to the carbonyl groups.
McLafferty rearrangement, if sterically feasible.
Cleavage of the bond between the phenyl ring and the side chains.
Table 2: Predicted HRMS Data and Plausible Fragmentations for C₁₄H₁₈O₂
| m/z (calculated) | Plausible Fragment Ion | Formula |
|---|---|---|
| 218.1307 | [M]⁺ | [C₁₄H₁₈O₂]⁺ |
| 175.0759 | [M - C₃H₅O]⁺ | [C₁₁H₁₁O₂]⁺ |
| 147.0810 | [M - C₄H₇O]⁺ | [C₁₀H₁₁O]⁺ |
| 119.0861 | [C₉H₁₁]⁺ | [C₉H₁₁]⁺ |
| 71.0497 | [C₄H₇O]⁺ | [C₄H₇O]⁺ |
X-ray Diffraction Analysis for Definitive Solid-State Structure Determination
X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state.
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of information, including:
Precise bond lengths and angles: This allows for the exact geometry of the molecule to be determined.
Torsion angles: These define the conformation of the molecule in the crystal lattice, particularly the orientation of the two side chains relative to the central phenyl ring.
Intermolecular interactions: The analysis would reveal how the molecules pack together in the crystal, identifying any hydrogen bonds or other non-covalent interactions that stabilize the crystal structure.
Absolute configuration: For chiral molecules, this technique can determine the absolute stereochemistry. While the parent molecule is achiral, this would be relevant for any chiral derivatives.
The resulting crystal structure would provide a definitive and highly detailed model of the molecule in the solid state, serving as a benchmark for computational and other spectroscopic studies.
Table of Compounds
| Compound Name |
|---|
Powder X-ray Diffraction for Polymorphism and Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a critical technique for analyzing the solid-state properties of a crystalline compound. For this compound, a PXRD analysis would reveal whether the compound exists in a crystalline or amorphous state. If crystalline, the resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), would serve as a unique fingerprint for its specific crystal lattice structure.
Furthermore, PXRD is instrumental in identifying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their identification is crucial in materials science and pharmaceutical development. To date, no PXRD data for this compound has been reported in the scientific literature, meaning its crystalline form and potential for polymorphism remain uncharacterized.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.
FT-IR Spectroscopy: The infrared spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups. Saturated aliphatic ketones typically exhibit a strong carbonyl (C=O) stretching vibration around 1715 cm⁻¹. libretexts.orgorgchemboulder.com The conjugation of a carbonyl group to an aromatic ring, as is the case for one of the butanone chains, generally lowers this stretching frequency to approximately 1685-1690 cm⁻¹. libretexts.orgpressbooks.pub Therefore, two distinct C=O stretching bands would be anticipated. Other expected absorptions include C-H stretching from the alkyl chains (around 2850-3000 cm⁻¹) and the aromatic ring (around 3000-3100 cm⁻¹), as well as C-C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region. libretexts.org
Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Carbonyl groups also give rise to Raman signals, and the technique is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netthepulsar.be The aromatic ring vibrations would also be expected to produce strong Raman bands. A comparative analysis of FT-IR and Raman spectra would offer a more complete picture of the vibrational modes of the molecule.
Table of Expected Vibrational Frequencies:
| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aliphatic Ketone C=O Stretch | ~1715 | Correlated but intensity varies |
| Aromatic Ketone C=O Stretch | ~1685-1690 | Correlated but intensity varies |
| Aromatic C-H Stretch | ~3000-3100 | Strong |
| Aliphatic C-H Stretch | ~2850-3000 | Strong |
Note: These are generalized ranges and the precise peak positions for this compound would require experimental measurement.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Excited State Characterization
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be dominated by the absorptions of the substituted benzene (B151609) ring. Acetophenone, a related compound, typically shows a π→π* transition band around 245-250 nm. studyraid.comresearchgate.net The presence of two carbonyl-containing substituents on the benzene ring would likely influence the position and intensity of these absorption bands.
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the efficiency of fluorescence can be affected by the presence of certain functional groups. Ketones can sometimes quench fluorescence. An investigation into the fluorescence properties of this compound would provide insights into its excited-state behavior and electronic structure, but no such studies have been published.
Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Stereochemical Investigations (if applicable to chiral analogues)
The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and would therefore not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this specific compound. These methods are only relevant for chiral molecules, where they can be used to determine the stereochemistry (the three-dimensional arrangement of atoms). If chiral analogues of this compound were to be synthesized, these techniques would be indispensable for their stereochemical characterization.
Mechanistic Investigations of Reactivity and Chemical Transformations
Detailed Studies of Nucleophilic and Electrophilic Reactions at the Ketone Carbonyls
No specific studies detailing the nucleophilic and electrophilic reactions at the distinct ketone carbonyls of 1-[4-(3-Oxobutyl)phenyl]butan-1-one have been found. In theory, both carbonyl groups are susceptible to nucleophilic attack, a fundamental reaction of ketones. The electrophilicity of the carbonyl carbons can be influenced by the electron-donating or -withdrawing nature of the substituents on the phenyl ring.
Photochemical Reactivity and Energy Transfer Processes
There is a lack of published research on the photochemical reactivity and energy transfer processes specifically involving this compound. Such studies would be crucial to understanding its behavior under UV or visible light, which could lead to Norrish-type reactions or other photochemical transformations.
Thermal Degradation Mechanisms and Kinetic Analysis
Specific thermal degradation studies and kinetic analyses for this compound are not available in the surveyed literature. General methodologies for analyzing the thermal degradation of flavor chemicals have been described, which could be applied to this compound. nih.gov Such an analysis would provide insight into its stability at elevated temperatures and the potential formation of degradation products.
Oxidation and Reduction Pathways of the Chemical Compound
While general oxidation and reduction reactions are fundamental to ketone chemistry, specific pathways for this compound have not been documented. Reduction would likely yield the corresponding diol, while oxidation could occur at various positions depending on the reagents used.
Acid-Base Catalyzed Transformations and Their Reaction Mechanisms
No dedicated studies on the acid-base catalyzed transformations of this compound were identified. It can be hypothesized that under acidic or basic conditions, the compound could undergo reactions such as enolization, which is a common pathway for ketones and a prerequisite for many condensation reactions.
Reactivity within Established Organic Reaction Classes (e.g., Condensation, Alkylation, Cyclization)
There is no specific information available regarding the reactivity of this compound in condensation, alkylation, or cyclization reactions. Due to the presence of two ketone functionalities and alpha-protons, intramolecular condensation or cyclization reactions could be feasible under appropriate conditions.
Elucidation of Reaction Intermediates and Transition States
No research was found that elucidates the specific reaction intermediates or transition states for any chemical transformation involving this compound. Such studies, typically involving computational chemistry and spectroscopic methods, are essential for a deep understanding of reaction mechanisms.
Computational Chemistry and Theoretical Modeling of 1 4 3 Oxobutyl Phenyl Butan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 1-[4-(3-Oxobutyl)phenyl]butan-1-one, these calculations elucidate the distribution of electrons and the nature of its molecular orbitals, which are crucial for predicting reactivity.
Research Findings: The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. oregonstate.edulibretexts.org
For an aromatic ketone like this compound, the HOMO is expected to have significant electron density distributed across the π-system of the benzene (B151609) ring and the lone pair electrons of the carbonyl oxygen atoms. The LUMO, in contrast, is anticipated to be centered on the electrophilic carbon atoms of the two carbonyl groups. oregonstate.edulibretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
| Orbital | Typical Energy Range (eV) | Primary Location of Electron Density | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | -6.0 to -7.5 | Benzene Ring (π-system), Carbonyl Oxygen (lone pairs) | Site for electrophilic attack |
| LUMO | -1.5 to -2.5 | Carbonyl Carbons (π* antibonding orbital) | Site for nucleophilic attack |
| HOMO-LUMO Gap | 4.0 to 5.5 | N/A | Indicator of chemical reactivity and stability |
Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules. It is particularly effective for determining the most stable three-dimensional structure (ground state geometry) and predicting vibrational (infrared) spectra.
Research Findings: DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to perform a full geometry optimization of this compound. This process minimizes the molecule's energy to find its most stable conformation. Following optimization, vibrational frequency calculations can be performed. ekb.eg These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also generate a theoretical infrared (IR) spectrum. ekb.eg The predicted frequencies can be compared with experimental data to confirm the structure and identify key functional groups. researchgate.netresearchgate.net For aromatic ketones, the C=O stretching frequency is a particularly strong and characteristic band. wpmucdn.comlibretexts.org
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 2980 - 2850 | Medium-Strong |
| Aromatic Ketone C=O | Stretching | 1685 - 1665 | Strong |
| Aliphatic Ketone C=O | Stretching | 1720 - 1700 | Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Variable |
| C-H | Bending | 1470 - 1350 | Medium |
Ab Initio Methods for High-Level Energetic and Spectroscopic Property Predictions
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy than DFT for certain properties, albeit at a significantly higher computational cost.
Research Findings: These methods are often used as a benchmark to validate results from less computationally demanding methods like DFT. For a molecule like this compound, ab initio calculations can provide highly accurate predictions of energetic properties, such as bond dissociation energies and reaction enthalpies. They are also employed for precise predictions of spectroscopic parameters, including rotational constants, which are essential for analysis in techniques like microwave spectroscopy. illinois.eduhmc.edu Such calculations can yield a complete set of molecular parameters that aid in detailed structural elucidation. illinois.eduhmc.edu
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of the system. This approach is invaluable for exploring the conformational flexibility and the influence of the environment (e.g., a solvent) on molecular behavior.
Research Findings: The compound this compound possesses several rotatable single bonds in its alkyl chains, leading to a complex conformational landscape. MD simulations can explore these different conformations by simulating the molecule's movement over nanoseconds or longer. rsc.orgcolostate.edu This analysis helps identify the most stable and populated conformers at a given temperature.
Furthermore, MD simulations are crucial for studying solvation effects. By explicitly including solvent molecules (such as water or organic solvents) in the simulation box, one can observe how the solvent interacts with the solute and influences its structure and dynamics. osti.govresearchgate.net For instance, polar solvents are expected to form hydrogen bonds with the carbonyl oxygens, stabilizing certain conformations and potentially affecting the molecule's reactivity.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Global Minimum | [Specific angles defining the lowest energy state] | 0.00 | ~75% |
| Local Minimum 1 | [Angles for a slightly higher energy state] | 1.5 | ~15% |
| Local Minimum 2 | [Angles for another stable conformation] | 2.5 | ~10% |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net It involves calculating a set of molecular descriptors and using statistical methods to build a mathematical model that can predict a property of interest.
Research Findings: For this compound, a QSPR model could be developed to predict properties like chemical reactivity, stability, or even biological activity based on computed descriptors. researchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. QSPR models for ketones have been successfully built to predict properties such as acidity (pKa) and NMR chemical shifts. researchgate.netnih.gov Such models provide a rapid and cost-effective way to screen compounds and predict their behavior without the need for extensive laboratory experiments or high-level quantum calculations.
Computational Exploration of Reaction Mechanisms and Activation Barriers
Theoretical chemistry provides powerful tools for mapping the entire pathway of a chemical reaction, identifying intermediates, transition states, and calculating the energy barriers that control reaction rates.
Research Findings: For this compound, a primary area of interest would be the reactivity of its two ketone functionalities. libretexts.org Computational methods, particularly DFT, can be used to model reactions such as nucleophilic addition to the carbonyl carbons. chemicalbook.com By calculating the energies of the reactants, products, and the transition state connecting them, an energy profile for the reaction can be constructed. researchgate.net The height of the energy barrier from the reactants to the transition state, known as the activation energy, is the primary determinant of the reaction's speed. acs.org Studies on similar ketones show that such calculations can reveal subtle differences in reactivity, for example, between the aliphatic and aromatic ketone groups within the same molecule. rsc.orgnih.gov
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Ketone + Nucleophile | 0.0 |
| Transition State | Highest energy point along the reaction coordinate | +15.2 |
| Intermediate | Tetrahedral intermediate after nucleophilic attack | -5.8 |
| Products | Final addition product | -12.5 |
Theoretical Spectroscopic Data Generation and Comparison with Experimental Results
A key application of computational chemistry is the prediction of various types of spectra, which can be directly compared with experimental measurements to validate molecular structures.
Research Findings: As mentioned in section 5.2, DFT calculations can generate reliable IR spectra. In addition, these methods can predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. mdpi.com These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR data. rsc.org This comparison is a powerful tool for structure verification and for assigning specific peaks in an experimental spectrum to the corresponding atoms in the molecule. Discrepancies between calculated and experimental spectra can often point to specific structural features or environmental effects, such as solvent interactions or conformational averaging, that were not fully accounted for in the theoretical model. researchgate.net
| Spectroscopy Type | Feature | Predicted Value (Illustrative) | Typical Experimental Range |
|---|---|---|---|
| IR | Aromatic C=O Stretch (cm⁻¹) | 1675 | 1685 - 1665 |
| IR | Aliphatic C=O Stretch (cm⁻¹) | 1710 | 1725 - 1705 |
| ¹³C NMR | Aromatic C=O Carbon (ppm) | 198 | 195 - 205 |
| ¹³C NMR | Aliphatic C=O Carbon (ppm) | 208 | 205 - 215 |
| ¹H NMR | Aromatic Protons (ppm) | 7.4 - 7.9 | 7.2 - 8.0 |
Advanced Materials Science and Engineering Applications of the Chemical Compound
Integration as a Building Block in Polymer Chemistry and Macromolecular Architectures
The structure of 1-[4-(3-Oxobutyl)phenyl]butan-1-one, featuring two ketone functionalities and an aromatic ring, suggests its potential as a versatile monomer or building block in polymer chemistry. Aromatic ketones are a known class of monomers for high-performance polymers like polyaryletherketones (PAEKs) and polyetheretherketones (PEEK), which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. americhem.comfindoutaboutplastics.comnumberanalytics.com The presence of two carbonyl groups in this compound opens up several possibilities for polymerization reactions.
The ketone groups can participate in condensation polymerization reactions. For instance, they could react with diamines to form polyimines or with other suitable difunctional monomers. The reactivity of the ketone groups can be tuned by modifying the reaction conditions, allowing for control over the polymer's molecular weight and structure. numberanalytics.com
Furthermore, the methylene (B1212753) group positioned between the two carbonyls (a β-dicarbonyl-like motif) offers a site for further chemical modification. This allows for the introduction of other functional groups that could act as polymerization sites, enabling the creation of polymers with tailored properties. icm.edu.pl For example, substituents could be introduced that allow for subsequent cross-linking or polymerization of unsaturated bonds. icm.edu.pl
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactant(s) | Resulting Polymer | Potential Properties |
| Condensation Polymerization | Diamines | Polyimine | Thermally stable, potentially semi-crystalline |
| Aldol (B89426) Condensation | Self-condensation or with other carbonyl compounds | Cross-linked networks | Increased rigidity and thermal stability |
| Knoevenagel Condensation | Activated methylene compounds | Functionalized polymers | Tunable optical and electronic properties |
The incorporation of this diketone into a polymer backbone could lead to materials with enhanced properties. The aromatic ring would contribute to thermal stability and rigidity, while the two ketone groups could increase polarity and improve adhesion properties. These characteristics are desirable in advanced engineering plastics and specialty polymers. findoutaboutplastics.com
Utility in the Design and Synthesis of Supramolecular Systems and Self-Assembled Structures
The β-diketone-like structure within this compound is a classic motif in supramolecular chemistry. β-Diketones are well-known for their ability to exist in a keto-enol tautomeric equilibrium. icm.edu.pl The enol form can readily deprotonate to form a β-diketonate, which is an excellent chelating ligand for a wide range of metal ions. icm.edu.plbohrium.com This chelating ability is fundamental to the construction of various supramolecular architectures.
By complexing with metal ions, this compound could be used to form metal-organic frameworks (MOFs) or coordination polymers. alfa-chemistry.com These materials are characterized by their porous structures and have potential applications in gas storage, separation, and catalysis. alfa-chemistry.com The specific properties of the resulting supramolecular assembly would depend on the choice of metal ion and the coordination geometry.
Furthermore, the aromatic phenyl group can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions. These forces can drive the self-assembly of the molecules into well-defined nanostructures like sheets, tubes, or spheres. The interplay between the metal coordination of the diketonate moiety and the intermolecular forces of the aromatic rings could lead to the formation of complex and functional supramolecular systems.
Precursor Role in the Development of Functional Organic Materials (e.g., Optoelectronic Devices, Ligands for Catalysis)
The unique electronic and structural features of this compound make it a promising precursor for a variety of functional organic materials.
Optoelectronic Devices: The conjugated system formed by the aromatic ring and the carbonyl groups can be extended through chemical reactions to create molecules with interesting photophysical properties. For example, condensation reactions at the ketone positions could lead to larger conjugated systems that absorb and emit light at different wavelengths. Materials with such properties are valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of two ketone groups offers the potential to create cross-conjugated or extended π-systems, which can be used to tune the electronic properties of the material.
Ligands for Catalysis: As mentioned, the β-diketonate form of the molecule is a powerful ligand for metal catalysts. alfa-chemistry.comalfachemic.com Metal complexes of β-diketones are used as catalysts in a wide array of organic reactions, including oxidation, reduction, and cross-coupling reactions. icm.edu.pl By coordinating with transition metals such as rhodium, copper, or iron, this compound could form catalysts with specific activities and selectivities. icm.edu.placs.org The substituents on the phenyl ring could be modified to fine-tune the steric and electronic properties of the resulting catalyst, thereby influencing its performance. bohrium.com
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Synthetic Approach | Potential Application |
| Conjugated Polymers | Polymerization via condensation or coupling reactions | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Gas storage, Separation, Catalysis |
| Homogeneous Catalysts | Formation of metal complexes | Cross-coupling reactions, Asymmetric synthesis |
Applications in Chemical Sensing and Molecular Recognition Systems
The reactivity of the carbonyl groups in this compound makes it a candidate for use in chemical sensors. Ketones are known to react with certain analytes, leading to a detectable change in properties, such as color or fluorescence. nih.govresearchgate.netresearchgate.net
Colorimetric sensors for the detection of aldehydes and ketones have been developed based on their reactions with specific dyes. nih.govresearchgate.net Similarly, this compound could be incorporated into a sensor array. Its reaction with specific analytes could produce a unique colorimetric or fluorometric signature, allowing for the identification and quantification of the target molecule.
The ability of the β-diketonate form to bind to metal ions can also be exploited in sensor design. For example, a sensor could be designed where the binding of a target analyte to a metal center complexed with this compound causes a change in the luminescence of the complex. This "turn-on" or "turn-off" fluorescent response can be a highly sensitive detection mechanism.
Surface Functionalization and Interface Chemistry Studies
The functional groups of this compound allow for its use in modifying the surfaces of various materials. Surface functionalization is crucial for improving properties such as adhesion, biocompatibility, and chemical resistance. bohrium.comtandfonline.com
The ketone groups can be used to anchor the molecule to a surface. For instance, the surface of a material like poly(ether ether ketone) (PEEK), which contains ketone groups, can be chemically modified to create reactive sites for bonding. bohrium.comtandfonline.comtandfonline.com this compound could potentially be grafted onto such surfaces to introduce new functionalities.
Alternatively, the molecule could be used to functionalize nanodiamonds or other nanoparticles. acs.orgnih.gov The β-diketonate moiety can bind to metal complexes, which can then be attached to a nanoparticle surface through an appropriate linker. acs.org This would create functionalized nanoparticles with tailored properties for applications in areas like drug delivery or medical imaging. nih.gov The aromatic ring can also be modified with groups that promote adhesion to specific surfaces, allowing for the creation of well-defined molecular layers.
Environmental Fate, Transport, and Degradation of the Chemical Compound
Methodologies for Environmental Monitoring and Trace Analysis
The detection and quantification of aromatic ketones like 1-[4-(3-Oxobutyl)phenyl]butan-1-one in environmental matrices such as air, water, and soil typically require sensitive analytical techniques due to their expected low concentrations. A common strategy involves derivatization to enhance the volatility and detectability of the target compound.
One widely used method for airborne carbonyls, including ketones, is collection on a solid sorbent followed by derivatization. rsc.org A frequently employed derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone's carbonyl group to form a stable oxime derivative. sigmaaldrich.commdpi.com This derivative is then thermally desorbed and analyzed by gas chromatography-mass spectrometry (GC-MS). rsc.orgsigmaaldrich.com This technique offers high sensitivity and selectivity, with detection limits often in the sub-ppb (parts per billion) range. rsc.org
For water and soil samples, extraction of the compound is the initial step, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted sample can then be derivatized and analyzed by GC-MS. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful tool for the analysis of less volatile aromatic compounds and their transformation products without the need for derivatization.
Table 1: Analytical Techniques for Aromatic Ketones in Environmental Samples
| Analytical Technique | Sample Matrix | Typical Steps | Advantages |
| GC-MS with Derivatization | Air, Water, Soil | Sample collection, Derivatization (e.g., with PFBHA), Thermal desorption or Extraction, GC separation, MS detection | High sensitivity and selectivity, well-established for carbonyls |
| LC-MS/MS | Water, Soil | Extraction (SPE or LLE), LC separation, Tandem MS detection | Suitable for less volatile and polar compounds, can identify transformation products |
| Solid-Phase Microextraction (SPME)-GC-MS | Air, Water | On-fiber derivatization and extraction, Thermal desorption, GC-MS analysis | Simple, solvent-free, suitable for on-site analysis |
This table is generated based on methodologies for analogous compounds and represents potential approaches for this compound.
Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolytic Cleavage, Oxidation in Aqueous Systems)
Abiotic degradation processes are crucial in determining the persistence of organic compounds in the environment. For an aromatic ketone like this compound, photodegradation, hydrolysis, and oxidation are the primary expected abiotic degradation pathways.
Photodegradation: Aromatic ketones are known to be photochemically active. acs.orgcapes.gov.br They can absorb sunlight, which excites them to a triplet state. acs.org These excited triplet states are strong oxidants and can react with other organic molecules. acs.orgresearchgate.net The compound itself can also undergo direct photodegradation. The presence of two ketone groups in this compound suggests it could be susceptible to Norrish-type reactions, which are common photochemical reactions of ketones leading to C-C bond cleavage. nih.gov Photodegradation in aqueous environments can be influenced by the presence of dissolved organic matter, which can act as a photosensitizer. acs.org
Hydrolytic Cleavage: The carbon-carbon bonds in the butanone and oxobutyl side chains are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While ketones can undergo hydration in aqueous solutions, this is a reversible process and does not lead to degradation. Therefore, hydrolytic cleavage is not expected to be a significant degradation pathway for this compound.
Oxidation in Aqueous Systems: In sunlit surface waters, indirect photo-oxidation by photochemically produced reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) is a likely degradation pathway. Aromatic ketones can contribute to the formation of these species. capes.gov.br The benzene (B151609) ring and the aliphatic chains are both susceptible to attack by hydroxyl radicals, leading to hydroxylation and subsequent degradation.
Biotic Transformation Mechanisms in Environmental Compartments
Microbial degradation is a primary mechanism for the removal of many organic pollutants from the environment. nih.gov Bacteria and fungi possess diverse enzymatic systems capable of transforming and mineralizing complex aromatic compounds. microbiologyresearch.org
The biodegradation of this compound is expected to be initiated by microbial enzymes. The presence of an aromatic ring suggests that initial attack will likely involve oxygenases. researchgate.netresearchgate.net Mono- and dioxygenases can hydroxylate the aromatic ring to form catechol or protocatechuate intermediates. unesp.br These dihydroxylated intermediates are then susceptible to ring cleavage by other enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the Krebs cycle. microbiologyresearch.org
The aliphatic side chains containing the ketone groups can also be targeted by microbial enzymes. Ketones can be reduced to secondary alcohols or undergo Baeyer-Villiger oxidation to form esters, which are then hydrolyzed.
Table 2: Potential Biotic Transformation Reactions for this compound
| Transformation Reaction | Description | Potential Products |
| Aromatic Hydroxylation | Introduction of hydroxyl groups onto the phenyl ring by mono- or dioxygenases. | Dihydroxylated phenyl derivatives |
| Ring Cleavage | Opening of the aromatic ring of the dihydroxylated intermediates. | Aliphatic dicarboxylic acids |
| Ketone Reduction | Conversion of the ketone groups to secondary alcohols. | Hydroxy derivatives |
| Side-chain Oxidation | Oxidation of the alkyl chains. | Carboxylic acids |
This table outlines hypothetical transformation reactions based on known microbial degradation pathways of aromatic ketones.
Sorption and Mobility Studies in Soil and Aquatic Systems
The transport and fate of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. mdpi.com Sorption processes control the concentration of the chemical in the aqueous phase and thus its bioavailability and potential for leaching into groundwater. mdpi.com
The sorption of organic compounds to soil is primarily governed by their hydrophobicity (often expressed as the octanol-water partition coefficient, Kow) and the organic carbon content of the soil. ethz.ch The presence of a phenyl group in this compound suggests a degree of hydrophobicity, which would favor sorption to soil organic matter. The ketone functional groups, being polar, may also participate in hydrogen bonding with soil components, further influencing sorption.
The mobility of this compound in soil is expected to be moderate. While sorption to organic matter will retard its movement, its expected water solubility will allow for some transport with soil water. In aquatic systems, the compound is likely to partition between the water column and sediments, with higher concentrations expected in sediments with high organic carbon content.
Identification of Environmental Metabolites and Transformation Products
The degradation of this compound in the environment will lead to the formation of various transformation products (TPs). nih.gov Identifying these TPs is crucial for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound.
Based on the expected degradation pathways, potential environmental metabolites of this compound could include:
Hydroxylated derivatives: Resulting from the initial attack of hydroxyl radicals or microbial monooxygenases on the aromatic ring.
Carboxylic acids: Formed from the oxidative cleavage of the aromatic ring or the oxidation of the alkyl side chains.
Alcohols: Arising from the microbial reduction of the ketone functional groups.
Smaller aromatic compounds: If cleavage of the side chains occurs.
The identification of these metabolites in environmental samples would require the use of advanced analytical techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.
Future Research Directions and Grand Challenges in the Study of 1 4 3 Oxobutyl Phenyl Butan 1 One
Exploration of Unconventional Synthetic Pathways and Methodologies
The synthesis of unsymmetrical diketones like 1-[4-(3-Oxobutyl)phenyl]butan-1-one presents a considerable challenge. Traditional methods such as the Claisen condensation are well-established for producing β-diketones but may lack the required selectivity for more complex, unsymmetrical structures. ijpras.com Future research must therefore venture into less conventional territories to develop efficient, high-yield, and stereoselective synthetic routes.
Key areas for exploration include:
Electrochemical Synthesis: The electrochemical oxidative decarboxylation of disubstituted malonic acid derivatives has emerged as a powerful method for creating diketones and ketoesters in good to excellent yields (68% to 91%). ulb.ac.be Applying this technique to a custom-designed malonic acid precursor could provide a direct and efficient route to this compound.
Transition-Metal-Catalyzed Reactions: Modern organometallic chemistry offers a vast toolkit. For instance, a direct copper-catalyzed decarboxylative coupling reaction of aryl propiolic acids with aryl iodides has been used to synthesize diaryl 1,2-diketones. organic-chemistry.org Adapting such cross-coupling strategies or exploring novel catalytic cycles could enable the precise assembly of the target molecule from simpler, readily available building blocks.
Enamine and Enolate Chemistry: Advanced strategies using soft enolates or traceless solid-phase synthesis via enamine intermediates could overcome issues seen in traditional solution-phase chemistry, such as the formation of unwanted byproducts or the inclusion of undesirable functional groups. ijpras.commdpi.com
One-Pot Tandem Reactions: Designing a sequential, one-pot reaction that combines multiple synthetic steps—such as an initial condensation followed by an in situ oxidation or rearrangement—could significantly improve process efficiency, reduce waste, and simplify purification. scielo.br
A significant challenge will be controlling the reactivity of the multiple carbonyl groups and the flexible butyl chains to avoid side reactions and ensure the desired connectivity.
Opportunities in Advanced Spectroscopic Characterization and In Situ Analysis
A comprehensive understanding of this compound requires detailed structural and dynamic characterization, which can be achieved through advanced spectroscopic methods. While standard techniques like 1H and 13C NMR, IR, and mass spectrometry provide a foundational fingerprint, deeper insights demand more sophisticated approaches. uclouvain.beopenaccessjournals.com
Future opportunities in this area include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning proton and carbon signals, especially given the molecule's symmetry and multiple methylene (B1212753) groups. NOESY experiments can provide crucial information about the through-space proximity of protons, helping to determine the molecule's preferred conformation in solution. slideshare.net
Attenuated Total Reflectance (ATR) Infrared Spectroscopy: ATR-IR allows for the analysis of samples in their native state without extensive preparation, providing clear data on the vibrational modes of the carbonyl groups and the aromatic ring. slideshare.net
In Situ Reaction Monitoring: A grand challenge in chemical synthesis is the real-time observation of reaction dynamics. wikipedia.org Employing in situ spectroscopic techniques, such as ATR-FTIR or Raman spectroscopy integrated into a microfluidic reactor, would allow researchers to monitor the formation of this compound as it happens. mt.comrsc.orgfiveable.me This provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of process parameters, enabling rapid process optimization. mt.com
The primary challenge is to move beyond static characterization to a dynamic understanding of how the molecule behaves and transforms during synthesis and in response to external stimuli.
Development of Novel Computational Models for Predicting Complex Chemical Behavior
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, offering a way to screen possibilities and guide experimental work. numberanalytics.com For a molecule like this compound, with its conformational flexibility, developing accurate predictive models is both a significant opportunity and a challenge.
Key research directions are:
Quantum Mechanics (QM) and Density Functional Theory (DFT): High-level ab initio and DFT calculations can predict electronic structure, optimized geometry, and vibrational frequencies with high accuracy, aiding in the interpretation of spectroscopic data. longdom.org
Hybrid QM/MM Methods: To study the molecule's behavior in a complex environment, such as in a solvent or interacting with a catalyst, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideal. They treat the core reactive part of the molecule with high-accuracy QM while modeling the surrounding environment with more computationally efficient molecular mechanics. longdom.org
Machine Learning (ML) and AI Models: A frontier in computational chemistry is the use of machine learning to predict chemical properties and reactivity. numberanalytics.com An ML model, trained on a large dataset of related diketones and aromatic compounds, could potentially predict properties like chemical potential, solubility, or even reaction outcomes for this compound with far greater speed than traditional QM methods. acs.orgnih.gov
The central challenge is achieving a balance between computational cost and predictive accuracy, particularly for modeling dynamic processes and interactions within complex systems.
| Computational Method | Typical Application | Relative Cost | Key Advantage |
|---|---|---|---|
| Molecular Mechanics (MM) | Conformational searching, large systems | Low | Very fast, suitable for millions of atoms |
| Density Functional Theory (DFT) | Geometry optimization, electronic properties | Medium-High | Good balance of accuracy and cost for electronic systems |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, reactions in solution | High | Combines high accuracy for the reactive center with efficiency for the environment |
| Machine Learning (ML) | Property prediction, potential energy surfaces | Varies (High training, low prediction) | Extremely fast predictions once trained on relevant data |
This table provides an overview of computational methods applicable to the study of complex organic molecules.
Emerging Applications in Niche Materials Science and Green Chemistry Technologies
While the specific applications of this compound are yet to be discovered, its diketone functionality suggests several promising avenues in materials science and green chemistry. The presence of two ketone groups makes it a valuable building block or chelating agent. icm.edu.pl
Potential application areas for future research include:
Precursors for Heterocyclic Compounds: β-diketones are well-known intermediates for synthesizing a wide range of heterocyclic compounds like pyrazoles and isoxazoles, which are common scaffolds in pharmaceuticals. ijpras.com
Metal-Organic Frameworks (MOFs) and Complexes: The diketone moiety can act as a chelating ligand, binding to metal ions. This could enable its use in creating novel metal complexes or as a linker in MOFs, potentially leading to materials with catalytic, sensing, or gas storage properties. icm.edu.plmdpi.com
Polymer Science: The molecule could be functionalized and incorporated into polymer chains. The ketone groups could serve as sites for cross-linking or further modification, leading to advanced polymers with tailored properties.
Green Chemistry: Diketones extracted from natural sources like wheat straw wax are being explored for creating hydrophobic coatings. nih.gov this compound could be investigated for similar self-assembly properties. Furthermore, its use as a biodegradable solvent or a green reaction intermediate could be an area of focus, aligning with the principles of sustainable chemistry. mdpi.com
The grand challenge is to identify a unique application where the specific structure of this compound provides a distinct advantage over more common or easily accessible diketones.
Addressing Scalability and Sustainability Challenges in Production and Use
Transitioning a chemical from laboratory-scale synthesis to large-scale industrial production is a major undertaking fraught with challenges. biosynth.com For a new molecule like this compound, addressing these issues from the outset is crucial for its potential viability.
The primary challenges and research imperatives are:
Process Optimization and Scale-Up: A synthetic route that works well in the lab may fail at scale due to issues with heat transfer, mass transport, and reaction kinetics. rebuildmanufacturing.commt.com A key challenge is to develop a robust, safe, and cost-effective process that provides consistent quality at multi-kilogram or multi-ton quantities. biosynth.com This requires detailed studies of reaction thermodynamics and kinetics.
Supply Chain and Raw Material Sourcing: The availability and cost of starting materials are critical for economic viability. rebuildmanufacturing.com Research into synthesizing the necessary precursors from renewable or abundant feedstocks would significantly enhance the sustainability profile of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
